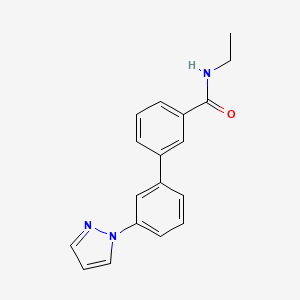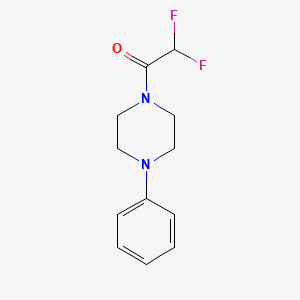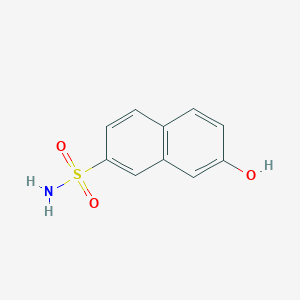![molecular formula C11H17BrN2S B5621782 1-[(5-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5621782.png)
1-[(5-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. The compound belongs to the 1,4-diazepane family, which is known for its diverse biological activities and applications in pharmaceuticals. However, this report focuses solely on the chemical aspects of the compound, excluding its drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of this compound and related compounds often involves the coupling of 1-methylhomopiperazine with diazonium salts to afford a series of triazenes, which are stable crystalline solids or oils characterized by various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry (Moser & Vaughan, 2004). Another approach includes the intramolecular cyclization of nitroaldehyde to synthesize pyrrolo[1,3]diazepine derivatives, a method demonstrating the compound's complex synthetic pathways (Daïch, Ohier, & Decroix, 1995).
Molecular Structure Analysis
The molecular structure of related 1,4-diazepane derivatives has been elucidated through single-crystal X-ray diffraction analysis. For instance, the crystal and molecular structure of a bis-triazene series showed detailed bonding and structural information, highlighting the compound's crystalline nature and the diazepane ring's characteristics (Moser & Vaughan, 2004).
Chemical Reactions and Properties
Chemical reactions involving 1,4-diazepane derivatives typically include electrophilic substitution and methylation, demonstrating the compound's reactivity towards various chemical agents. Such reactions provide insights into the chemical behavior and potential functionalities of the 1,4-diazepane scaffold (Hromatka, Binder, & Eichinger, 1973).
Physical Properties Analysis
The physical properties of 1,4-diazepane derivatives, such as their crystalline nature and stability as solids or oils, are critical for understanding their suitability for various applications. The characterization of these properties through NMR, IR spectroscopy, and mass spectrometry provides valuable data on the compound's physical characteristics (Moser & Vaughan, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are essential for determining the compound's potential applications in synthesis and material science. Electrophilic substitution reactions and the ability to undergo methylation indicate the compound's versatility in chemical transformations (Hromatka, Binder, & Eichinger, 1973).
Propiedades
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2S/c1-13-5-2-6-14(8-7-13)9-10-3-4-11(12)15-10/h3-4H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDILKIUHMBWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5621711.png)

![5-isobutyl-1'-[(3-methyl-1H-pyrazol-1-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5621721.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B5621722.png)
![4-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazol-5-yl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B5621724.png)
![3-{[(3R*,4S*)-3-(2-carboxyethyl)-4-(dimethylamino)piperidin-1-yl]methyl}benzoic acid](/img/structure/B5621728.png)
![N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5621733.png)

![3-{[methyl(pyrazin-2-ylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5621749.png)
![1-[6-(3-fluoro-4-methoxyphenyl)pyridin-2-yl]ethanol](/img/structure/B5621761.png)
![2-(4-methylbenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5621768.png)


![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5621799.png)